4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

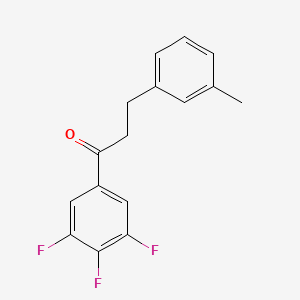

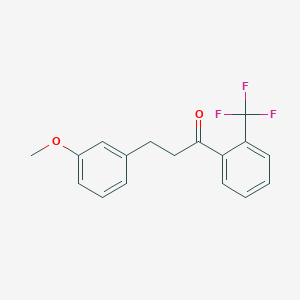

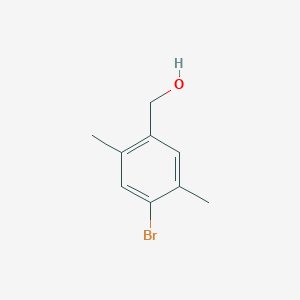

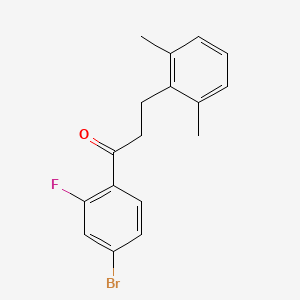

The compound “4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone” appears to be a complex organic molecule. It likely contains a phenyl ring (a hexagonal ring of carbon atoms, also known as a benzene ring) with bromine, fluorine, and methyl groups attached at various positions, as well as a propiophenone group (a three-carbon chain attached to a phenyl ring via a carbonyl group).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the phenyl ring. Bromination and fluorination reactions could introduce the bromine and fluorine atoms, respectively. The methyl groups could be added through a Friedel-Crafts alkylation reaction. The propiophenone group could potentially be introduced through a condensation reaction1.Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the various functional groups on the phenyl ring. The presence of electron-withdrawing groups (like bromine and fluorine) and electron-donating groups (like the methyl groups) could cause interesting effects on the electronic distribution within the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine and fluorine atoms might make the compound susceptible to nucleophilic aromatic substitution reactions. The carbonyl group in the propiophenone portion of the molecule could be involved in various reactions, such as nucleophilic addition or condensation reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity2.科学的研究の応用

Electrophilic Substitution and Rearrangement

Research has explored the dynamics of electrophilic substitution and rearrangement involving brominated and dimethylphenol compounds. For instance, the study of bromination reactions of dimethylphenols has led to insights into the production of various brominated phenolic derivatives, which are essential in understanding the reactivity and potential applications of such compounds in synthetic chemistry (Brittain et al., 1982).

Phase Transfer Catalyzed Polymerization

The phase transfer catalyzed (PTC) polymerization of brominated dimethylphenols, such as 4-bromo-2,6-dimethylphenol, in the presence of various initiators and comonomers, has been a subject of research. These studies provide insights into the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights, offering potential applications in the development of polymeric materials with specific properties (Percec & Wang, 1991).

Interaction with Micellar Systems

Investigations into the binding of phenolic compounds, including brominated and dimethylphenols, to micellar systems like cetyltrimethylammonium chloride (CTAC) have been conducted. These studies are crucial for understanding the interactions of such compounds with biological membranes and could have implications in the fields of drug delivery and biochemistry (Senz & Gsponer, 1994).

Analytical and Detection Methods

Research on the conversion of bromophenols, including those derived from brominated dimethylphenols, into detectable derivatives for analytical purposes has been explored. These methods are essential for the detection and quantification of such compounds in various matrices, which is crucial for environmental monitoring and chemical analysis (Mishra et al., 2001).

Safety And Hazards

Without specific information on this compound, it’s hard to comment on its safety and hazards. However, as a general rule, compounds containing bromine and fluorine atoms should be handled with care, as they can be hazardous3.

将来の方向性

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or industrial chemistry, depending on its specific characteristics.

Please note that this is a general analysis based on the name of the compound and common reactions involving similar functional groups. For a detailed and accurate analysis, experimental data and further studies would be required.

特性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCQOBJYAYNQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644804 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

CAS RN |

898755-10-7 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。